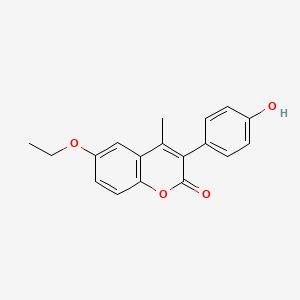

6-Ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one

Description

6-Ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one is a chromenone derivative characterized by a fused benzopyran-2-one core. Key structural features include:

- Ethoxy group at position 6, enhancing lipophilicity and influencing metabolic stability.

- Methyl group at position 4, modulating steric effects and electronic properties.

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive chromenones, which often exhibit anti-inflammatory, antimicrobial, and anticancer activities .

Properties

IUPAC Name |

6-ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-3-21-14-8-9-16-15(10-14)11(2)17(18(20)22-16)12-4-6-13(19)7-5-12/h4-10,19H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBDZHABRVPJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346176 | |

| Record name | 6-Ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331821-45-5 | |

| Record name | 6-Ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one core . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products Formed

Oxidation: Quinones and related derivatives.

Reduction: Dihydrochromen-2-one derivatives.

Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

6-Ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in oxidative stress and inflammation.

Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity

- Ethoxy vs. Methoxy/Alkoxy Groups: Ethoxy at position 6 (target compound) improves metabolic stability compared to methoxy analogs, as seen in COX-2 inhibitors where ethoxy derivatives (e.g., 14j in ) reduced inflammation by 67% . Methoxy groups, as in 7-Hydroxy-3-(4-methoxyphenyl)-8-glycosylchromen-4-one, enhance antioxidant activity via resonance stabilization of phenolic radicals .

- Hydroxyphenyl vs. Halogenated/Aryl Groups : The 4-hydroxyphenyl group in the target compound enables hydrogen bonding with biological targets, contrasting with halogenated analogs (e.g., 2-(2-Fluorophenyl)-3-hydroxy-6-methylchromen-4-one ) where electron-withdrawing substituents increase electrophilicity and receptor affinity.

- Methyl vs.

Physicochemical Properties

- Lipophilicity : Ethoxy and methyl groups increase logP values, favoring blood-brain barrier penetration. Chloro or glycosyl substituents (e.g., ) reduce lipophilicity, limiting CNS activity.

- Hydrogen-Bonding Capacity: The 4-hydroxyphenyl group provides two hydrogen-bond donors (OH and carbonyl), critical for target binding. This contrasts with non-hydroxylated analogs like 6-chloro-7-ethoxy-4-ethylchromen-2-one , which rely on weaker van der Waals interactions.

Biological Activity

6-Ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one, also known as EMCH, is a chromone derivative recognized for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, primarily due to its potential therapeutic effects.

EMCH is characterized by its unique substitution pattern, which contributes to its distinct chemical and biological properties. The molecular formula of EMCH is , and it exhibits a molecular weight of approximately 286.34 g/mol. The compound's structure allows it to interact with various biological targets, making it a subject of extensive research.

Antioxidant Properties

Research indicates that EMCH possesses significant antioxidant activity . It has been shown to effectively scavenge free radicals, which are implicated in oxidative stress-related diseases. In vitro assays have demonstrated that EMCH can reduce oxidative damage in cellular models, suggesting its potential as a protective agent against oxidative stress .

Anti-inflammatory Effects

EMCH has been investigated for its anti-inflammatory properties . Studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity positions EMCH as a candidate for the treatment of inflammatory conditions .

Anticancer Activity

The compound has also been evaluated for its anticancer potential . Research indicates that EMCH can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways associated with cell proliferation and survival. Notably, studies have reported that EMCH exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells .

The biological activity of EMCH is attributed to its interaction with specific molecular targets:

- Molecular Targets : EMCH may interact with enzymes and receptors involved in oxidative stress and inflammation.

- Pathways Involved : The compound modulates signaling pathways related to apoptosis, cell proliferation, and immune response .

Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of EMCH using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the IC50 value was found to be , indicating potent free radical scavenging ability compared to standard antioxidants like ascorbic acid .

Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory effects of EMCH revealed that it significantly reduced the levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This reduction was associated with the inhibition of NF-kB signaling pathways .

Comparative Analysis

To better understand the uniqueness of EMCH's biological activities, a comparison with similar compounds is presented below:

| Compound Name | Antioxidant Activity (IC50) | Anti-inflammatory Effect | Anticancer Activity |

|---|---|---|---|

| EMCH | 25 µM | Significant reduction in TNF-α and IL-6 | Induces apoptosis in cancer cell lines |

| 6-Methoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one | 30 µM | Moderate | Moderate |

| 6-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one | 28 µM | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.